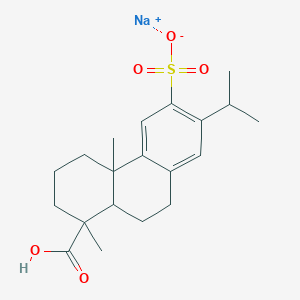

Sodium 8-carboxy-2-isopropyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate

Description

Ecabet sodium is a small molecule compound primarily used as a gastro-protective agent. It is marketed in Japan for the treatment of gastric ulcers and gastritis. Ecabet sodium increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, making it useful in treating dry eye syndrome . Additionally, it has shown potential in treating reflux oesophagitis and peptic ulcer disease .

Properties

Molecular Formula |

C20H27NaO5S |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

sodium;8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate |

InChI |

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1 |

InChI Key |

RCVIHORGZULVTN-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Ecabet sodium can be synthesized through various methods. One common method involves the sulfonation of dehydroabietic acid, which is derived from pine resin . The sulfonation reaction typically uses sulfur trioxide or chlorosulfonic acid as reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonated product. Industrial production methods often involve the preparation of ecabet sodium granules, which improve the taste and patient compliance .

Chemical Reactions Analysis

Ecabet sodium undergoes several types of chemical reactions, including:

Oxidation: Ecabet sodium can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions of ecabet sodium are less common but can be carried out using reducing agents like sodium borohydride.

Substitution: Ecabet sodium can undergo substitution reactions, particularly at the sulfonate group. Common reagents for these reactions include alkyl halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated derivatives.

Scientific Research Applications

Ecabet sodium has a wide range of scientific research applications:

Chemistry: In chemistry, ecabet sodium is used as a model compound to study sulfonation reactions and the behavior of sulfonated derivatives.

Medicine: Ecabet sodium is primarily used in medicine for the treatment of gastric ulcers, gastritis, and reflux oesophagitis. .

Mechanism of Action

Ecabet sodium exerts its effects through several mechanisms:

Inhibition of Helicobacter pylori: Ecabet sodium reduces the survival of Helicobacter pylori in the stomach by inhibiting urease and NADPH oxidase. This prevents bacterial adhesion to the gastric mucosa.

Inhibition of Pepsin Activity: Ecabet sodium inhibits pepsin activity in the gastric juice, reducing the digestive damage to the gastric mucosa.

Mucin Production: Ecabet sodium increases the production of mucin, a glycoprotein component of the tear film and gastric mucosa. This enhances the protective barrier of the mucosal lining.

Nitric Oxide Synthesis: Ecabet sodium induces neuronal nitric oxide synthase-derived nitric oxide synthesis, promoting gastric adaptive relaxation and improving symptoms of functional dyspepsia.

Comparison with Similar Compounds

Ecabet sodium is unique compared to other gastro-protective agents due to its dual action on mucin production and inhibition of Helicobacter pylori. Similar compounds include:

Sucralfate: Like ecabet sodium, sucralfate forms a protective barrier on the gastric mucosa but does not inhibit Helicobacter pylori.

Misoprostol: Misoprostol increases mucus and bicarbonate production but lacks the antibacterial properties of ecabet sodium.

Bismuth Subsalicylate: This compound also has antibacterial properties against Helicobacter pylori but does not enhance mucin production.

Ecabet sodium’s combination of mucin production enhancement and antibacterial activity makes it a unique and valuable therapeutic agent.

Biological Activity

Sodium 8-carboxy-2-isopropyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate, commonly known as Ecabet sodium , is a compound primarily recognized for its gastroprotective properties. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by research findings and data tables.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | CHNaOS |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 86408-72-2 |

| IUPAC Name | Sodium; 8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate |

| Appearance | White to almost white powder |

Solubility

Ecabet sodium is soluble in methanol and exhibits stability under standard conditions. Its purity is typically greater than 98% as determined by HPLC methods .

Ecabet sodium exerts its biological effects through several key mechanisms:

- Inhibition of Helicobacter pylori : It reduces the survival of H. pylori by inhibiting urease activity and promoting bacterial clearance from the gastric mucosa .

- Inhibition of Pepsin Activity : The compound inhibits pepsin in gastric juices, thereby protecting the gastric mucosa from digestive damage .

- Enhancement of Mucin Production : Ecabet sodium increases mucin secretion from goblet cells, which is crucial for maintaining the protective epithelial barrier in both the gastrointestinal tract and ocular surface .

- Nitric Oxide Synthesis : The compound promotes neuronal nitric oxide synthase-derived nitric oxide synthesis, contributing to gastric adaptive relaxation and alleviating functional dyspepsia symptoms.

Therapeutic Applications

Ecabet sodium is primarily utilized in the treatment of:

- Gastric Ulcers : It serves as a gastroprotective agent that enhances mucosal defense mechanisms.

- Gastritis : The compound aids in reducing inflammation and promoting healing in the gastric lining.

- Dry Eye Syndrome : Its ability to increase mucin production makes it beneficial for treating ocular surface diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of Ecabet sodium:

- Antiulcer Activity : A study demonstrated that Ecabet sodium significantly reduced ulcer formation in animal models by enhancing mucosal defense and inhibiting pepsin activity .

- Impact on Mucin Production : Research indicated that treatment with Ecabet sodium led to a notable increase in mucin secretion from conjunctival goblet cells, providing a therapeutic approach for dry eye syndrome .

- Urease Inhibition Studies : Clinical investigations have shown that Ecabet sodium effectively inhibits urease activity in acidic environments, demonstrating its potential against H. pylori-induced gastric disorders .

Summary of Key Research Findings

| Study Focus | Findings |

|---|---|

| Antiulcer Efficacy | Significant reduction in ulcer formation |

| Mucin Production | Increased secretion from goblet cells |

| Urease Inhibition | Effective inhibition in acidic conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.